molecular formula C7H5N2NaO7S B13827442 2,4-Dinitrotoluene-3-sulfonic acid sodium salt

2,4-Dinitrotoluene-3-sulfonic acid sodium salt

Cat. No.: B13827442
M. Wt: 284.18 g/mol
InChI Key: ISRXGTNZAWRDJB-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 2,4-Dinitrotoluene-3-sulfonic acid sodium salt typically involves the nitration of toluene followed by sulfonation. One common method involves warming 2,4-dinitrochlorobenzene with aqueous sodium sulfite, resulting in an 80% yield of the sodium salt of 2,4-Dinitrobenzenesulfonic Acid . The industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,4-Dinitrotoluene-3-sulfonic acid sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be degraded using the three-dimensional electro-Fenton (3D/EF) process with magnetic activated carbon particle electrodes (GAC/Fe₃O₄) . This process involves the use of Fe₃O₄ nanoparticles created through chemical co-precipitation and electrochemically deposited PbO₂ layers on graphite sheets. The major products formed from these reactions include various oxidized and reduced derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2,4-Dinitrotoluene-3-sulfonic acid sodium salt involves its interaction with various molecular targets and pathways. In the context of environmental degradation, the 3D/EF process enhances the biodegradability of the compound by increasing the average oxidation state (AOS) and carbon oxidation state (COS) while decreasing the COD/TOC ratio . This indicates the effectiveness of the process in breaking down the compound into less harmful substances.

Comparison with Similar Compounds

2,4-Dinitrotoluene-3-sulfonic acid sodium salt can be compared with other similar compounds such as 2,4-Dinitrobenzenesulfonic acid and 3-Methyl-2,6-dinitrobenzenesulfonic acid . These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific use as an analytical standard for TNT metabolites and its role in environmental studies.

Properties

Molecular Formula

C7H5N2NaO7S

Molecular Weight

284.18 g/mol

IUPAC Name

sodium;3-methyl-2,6-dinitrobenzenesulfonate

InChI

InChI=1S/C7H6N2O7S.Na/c1-4-2-3-5(8(10)11)7(17(14,15)16)6(4)9(12)13;/h2-3H,1H3,(H,14,15,16);/q;+1/p-1

InChI Key

ISRXGTNZAWRDJB-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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